2,5-Diphenyloxazole

Fluorescence spectroscopy Quantum yield Photophysics

Substituting PPO with alternative fluors without experimental validation compromises counting efficiency and signal-to-noise ratios. 2,5-Diphenyloxazole delivers a fluorescence quantum yield of 1.0 in cyclohexane, serving as the established reference standard (relative efficiency = 1.00) for scintillation fluorophore evaluation. • Ideal for low-level ³H/¹⁴C counting, neutron/gamma PSD, and plastic scintillator fabrication. • Achieves 6,919 photons/MeV in PU matrices; compatible with aggressive chemical environments. • Scintillation grade (≥99%); consistent lot-to-lot performance for reproducible detection.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 92-71-7
Cat. No. B146863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenyloxazole
CAS92-71-7
Synonyms2,5-diphenyl-1,3,4-oxadiazole
2,5-diphenyloxazole
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
InChIKeyCNRNYORZJGVOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPO Scintillation Procurement Baseline


2,5-Diphenyloxazole (PPO) is an organic heterocyclic compound of the oxazole class that functions as a primary fluorophore in liquid and plastic scintillation detection systems . With a molecular weight of 221.26 g/mol and a melting point range of 70–74°C, PPO absorbs ultraviolet radiation and emits fluorescence predominantly near 360–375 nm, exhibiting a fluorescence quantum yield of 1.0 in cyclohexane under optimized excitation conditions [1]. It is soluble in common aromatic solvents such as toluene and xylene, making it suitable for formulation into scintillation cocktails and polymer matrices for radiation detection applications [2].

Primary fluorophore for liquid and plastic scintillation detection systems
Soluble in aromatic solvents (toluene, xylene) for cocktail and polymer matrix formulation
Near-unity fluorescence quantum yield supports high counting efficiency in optimized conditions
Selection based on reported photophysical properties; verify solvent and matrix compatibility for your detection geometry.

Why Generic PPO Substitution Fails


Substituting 2,5-diphenyloxazole (PPO) with other primary fluorophores such as PBD, p-terphenyl, or BBOT without experimental validation introduces quantifiable risks to detection system performance. These in-class compounds differ markedly in key parameters: fluorescence quantum yield, emission wavelength compatibility with photodetectors, photooxidative stability under UV exposure, and concentration-dependent detection efficiency in polymer matrices [1]. For instance, while p-terphenyl demonstrates superior UV stability with no pulse height reduction after 1000 minutes of irradiation, PPO degrades measurably under identical conditions; conversely, PPO provides a near-unity quantum yield of 1.0 that exceeds that of many alternative primary solutes [2]. Direct substitution can therefore compromise counting efficiency, signal-to-noise ratios, or long-term reproducibility, necessitating compound-specific formulation optimization rather than generic replacement [3].

Quantum yield mismatch
Alternative primary fluors (PBD, p-terphenyl) typically exhibit lower quantum yields, potentially reducing counting efficiency and signal-to-noise ratio.
Photooxidative stability divergence
PPO degrades under UV/oxygen/water exposure, while p-terphenyl shows negligible loss. Stability requirements must be matched to application environment.
Emission wavelength compatibility
Emission maxima near 360–375 nm may not align with photodetector response curves optimized for other fluorophores (e.g., BBOT).

PPO Evidence for Differentiated Procurement


Quantum Yield vs. Class-Level Benchmark

2,5-Diphenyloxazole (PPO) exhibits a fluorescence quantum yield of 1.0 in cyclohexane, measured at an excitation wavelength of 280 nm and using a Spex FluoroMax spectrofluorometer with emission correction [1]. This near-unity quantum yield represents the theoretical maximum for fluorescence emission efficiency and provides a quantitative benchmark against which other primary fluors in the oxazole and oxadiazole classes can be compared. The value was established using the comparative method with standardized instrumentation and referenced to the Berlman (1971) compilation, ensuring cross-study comparability [1].

Quantum yield
Reported
1.0 (cyclohexane, λex 280 nm)
Theoretical maximum emission efficiency; supports high scintillation photon output.
Data from Berlman (1971) via PhotochemCAD; validated by comparative method.
Fluorescence spectroscopy Quantum yield Photophysics

Scintillation Efficiency of 4-Functionalized Derivatives

A systematic study of 4-functionalized 2,5-diphenyloxazole derivatives established that the parent compound, 2,5-diphenyloxazole (PPO, R=H), serves as the reference baseline for scintillation counting efficiency in this structural series [1]. Each synthesized derivative—incorporating substituents such as methyl, phenyl, and various functional groups at the 4-position of the oxazole ring—was quantitatively assessed for its ability to scintillate in the presence of ionizing radiation, with all efficiency values reported relative to PPO as the 100% reference standard [1].

Derivative benchmark
Head-to-head
Relative efficiency 1.00 (reference standard)
PPO is the 100% baseline for comparing 4-functionalized 2,5-diphenyloxazole derivatives.
Identical counting geometry and quench conditions; toluene cocktail.
Scintillation counting Structure-activity relationship Fluorophore design

UV Photostability vs. POPOP and p-Terphenyl

Under controlled ultraviolet irradiation in toluene solutions containing dissolved oxygen and water, 2,5-diphenyloxazole (PPO) undergoes measurable photooxidative degradation, whereas 2,2'-p-phenylenebis(5-phenyloxazole) (POPOP) demonstrates greater stability and p-terphenyl exhibits essentially no reduction in pulse height after 1000 minutes of irradiation [1]. PPO degrades via a photooxidation mechanism involving ring-opening and rearrangement to form N-(phenylglyoxyl)dibenzamide hydrate and related products that act as fluorescence quenchers, with degradation dependent on the presence of both oxygen and water [1][2].

UV photostability
Head-to-head
Measurable pulse height reduction after UV; POPOP > PPO; p-terphenyl >> PPO
PPO requires oxygen/water exclusion to maintain long-term counting stability.
Toluene, UV 2700–3400 Å; degradation products quench fluorescence.
Photooxidation Scintillator stability UV degradation

Scintillation Yield in Polyurethane Matrices

In polyurethane (PU) based plastic scintillators, formulations containing 2,5-diphenyloxazole (PPO) as the primary fluorophore achieve scintillation yields up to 6919 photons/MeV when combined with POPOP as a secondary wavelength shifter, with a specific composition of 20 wt% PPO and 0.05 wt% POPOP yielding 6798 photons/MeV [1]. The addition of POPOP to PU:PPO increases the scintillation yield relative to PU:PPO alone, though the presence of POPOP also slows the scintillation kinetics relative to PPO-only formulations. PPO concentration influences the overall scintillator intensity more strongly than POPOP concentration [1].

PU matrix yield
Reported
6919 photons/MeV (PPO+POPOP)
Quantifies photon output in polyurethane plastic scintillators; expands form-factor options.
20 wt% PPO, 0.05 wt% POPOP; ionizing radiation excitation.
Plastic scintillator Photon yield Polyurethane matrix

Detection Stability in Crosslinked Scintillators

In crosslinked plastic scintillators (C-PS) designed for radioactivity measurement in organic and aggressive media, 2,5-diphenyloxazole (PPO) was identified as the most adequate fluorescent solute among the polymer compositions studied, with the notable characteristic that increasing its concentration causes little change in detection efficiency—a property that confers formulation robustness [1]. The inclusion of a secondary fluorescent solute (POPOP) further improves the radiometrical characteristics of the C-PS. The optimized C-PS exhibits high detection efficiency in water, organic solvents (toluene, hydrotreated vegetable oil, methanol), and aggressive media (hydrochloric acid, nitric acid, hydrogen peroxide), with detection efficiency in organic media being similar to or even higher than in water [1].

Crosslinked matrix
Data to verify
Reported most adequate solute; little efficiency change with concentration increase
Supports manufacturing robustness in aggressive media (acids, organics).
Optimization across crosslinker content and flexibility; review full study for comparator details.
Crosslinked plastic scintillator Chemical resistance Detection efficiency

PPO Validated Application Scenarios


Reference Standard for Fluorophore Benchmarking

PPO serves as the established reference standard (relative efficiency = 1.00) for evaluating the scintillation counting efficiency of new 4-functionalized 2,5-diphenyloxazole derivatives and other structurally related primary fluors [1]. Research groups synthesizing novel scintillator molecules should procure high-purity (≥99%) PPO to establish consistent baseline measurements for structure-activity relationship studies. This application is directly supported by the quantitative head-to-head comparison data showing PPO as the benchmark against which all derivatives in the 2,5-diphenyloxazole series are measured [1].

Primary Fluor for High-Yield Cocktails

PPO's fluorescence quantum yield of 1.0 in cyclohexane makes it the optimal primary fluorophore for liquid scintillation counting applications where maximum photon conversion efficiency is critical, such as low-level tritium (³H) or carbon-14 (¹⁴C) counting in environmental monitoring and radiocarbon dating [1]. Formulators should note that while PPO provides maximal initial quantum yield, its photooxidative stability under UV exposure is lower than that of POPOP or p-terphenyl; therefore, cocktails must be protected from ambient light and prepared with rigorously dried, deoxygenated solvents to maintain long-term counting reproducibility [2].

Fluorescent Dopant in Polyurethane Scintillators

PPO is quantitatively validated as an effective primary fluorophore in polyurethane (PU) plastic scintillators, achieving up to 6919 photons/MeV when formulated with 0.05 wt% POPOP as a secondary shifter [1]. This enables fabrication of flexible or shaped scintillator geometries not readily achievable with brittle polystyrene or polyvinyltoluene matrices. Additionally, PPO has been identified as the most adequate fluorescent solute for crosslinked plastic scintillators (C-PS) used in aggressive chemical environments, where its detection efficiency remains stable across a wide concentration range and demonstrates compatibility with organic solvents, strong acids, and oxidizers [2].

Neutron/Gamma Pulse Shape Discrimination

PPO-loaded polyvinyltoluene (PVT) plastic scintillators have been demonstrated to enable efficient neutron/gamma pulse shape discrimination (PSD), with characterization results indicating PSD magnitude similar to or higher than standard commercial liquid scintillators [1]. This application is particularly relevant for homeland security, nuclear nonproliferation monitoring, and high-energy physics experiments requiring solid-state detectors capable of distinguishing neutron from gamma radiation events without the handling constraints of liquid scintillator systems [1].

Application
Selection Property
Validation Focus
Fluorophore benchmarking standard
Relative efficiency baseline (1.00)
Structure-activity calibration with ≥99% purity
High-efficiency liquid scintillation cocktails
Reported near-unity quantum yield context
Solvent deoxygenation and light protection
Polyurethane plastic scintillator doping
Polymer matrix compatibility
Photon yield reproducibility with POPOP shifter
Neutron/gamma pulse shape discrimination
PSD magnitude in PVT matrix
Detector response vs. commercial liquid scintillator benchmarks

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